8-Methylnon-4-yne

Description

Structure

3D Structure

Properties

CAS No. |

70732-43-3 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

8-methylnon-4-yne |

InChI |

InChI=1S/C10H18/c1-4-5-6-7-8-9-10(2)3/h10H,4-5,8-9H2,1-3H3 |

InChI Key |

PPAFZGNCAFJAEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

"8-Methylnon-4-yne" physical properties

An In-depth Technical Guide on the Physical Properties of 8-Methylnon-4-yne

Abstract

This compound is an internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond. Its physical properties are dictated by its molecular structure, including its molecular weight, branching, and the position of the alkyne functional group. This guide provides a summary of the predicted physical properties of this compound and outlines the standard experimental protocols used for their determination. This information is valuable for researchers in chemical synthesis, materials science, and drug development who may utilize this or similar compounds in their work.

Predicted Physical Properties

The physical properties of this compound have been estimated using computational models. These predicted values provide a useful baseline for experimental work. A summary of these properties is presented in Table 1.

| Physical Property | Predicted Value | Unit |

| Molecular Formula | C₁₀H₁₈ | - |

| Molecular Weight | 138.25 | g/mol |

| Boiling Point | 175.7 ± 3.0 | °C at 760 mmHg |

| Density | 0.769 ± 0.06 | g/cm³ |

| Refractive Index | 1.446 ± 0.02 | - |

| Molar Refractivity | 46.3 ± 0.3 | cm³ |

| Flash Point | 53.7 ± 12.0 | °C |

| Enthalpy of Vaporization | 40.2 ± 3.0 | kJ/mol |

Table 1: Predicted Physical Properties of this compound. Data is computationally generated and should be confirmed experimentally.

Experimental Protocols for Determination of Physical Properties

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

The liquid is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling, and the vapor temperature is stable. This temperature is the boiling point at the recorded atmospheric pressure.

-

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

-

The outside of the pycnometer is carefully dried, and it is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

-

Molecular Structure and Property Relationships

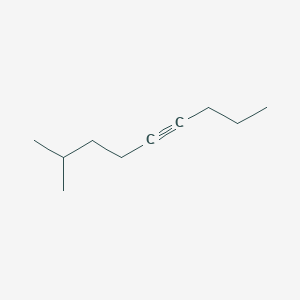

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the relationship between the compound's structure and its key physical characteristics.

Conclusion

This technical guide has summarized the predicted physical properties of this compound and detailed the standard experimental protocols for their verification. The provided data and methodologies offer a foundational understanding for researchers and professionals working with this and related compounds. It is important to reiterate that the presented quantitative data is based on computational predictions and should be validated through laboratory experimentation.

An In-depth Technical Guide to 8-Methylnon-4-yne: Chemical Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and a detailed protocol for the synthesis of 8-Methylnon-4-yne. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous alkynes to predict its spectroscopic and physical properties, offering a robust resource for researchers in organic synthesis and drug development.

Chemical Structure and Bonding

This compound is an unsymmetrical internal alkyne with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol . The structure features a nine-carbon chain with a methyl group at the eighth position and a carbon-carbon triple bond located at the fourth position.

Structure:

The key functional group in this compound is the internal alkyne. The two carbon atoms involved in the triple bond are sp-hybridized, resulting in a linear geometry around the C-4 and C-5 positions. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. The presence of this electron-rich triple bond makes this compound a valuable precursor in various organic transformations.

Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value | Notes and References |

| Molecular Formula | C₁₀H₁₈ | Confirmed by chemical databases. |

| Molecular Weight | 138.25 g/mol | Calculated based on the molecular formula. |

| Boiling Point | ~170-180 °C | Estimated based on the boiling point of similar sized alkynes like 4-nonyne (B3188236) (158 °C) and considering the slightly larger molecular weight.[1] |

| Density | ~0.77 g/cm³ | Estimated based on the density of 4-nonyne (0.76 g/cm³).[1] |

| ¹H NMR | See Table 2 for predicted chemical shifts. | Predictions are based on the analysis of similar structures and standard chemical shift tables. |

| ¹³C NMR | See Table 3 for predicted chemical shifts. | Predictions are based on the analysis of 5-decyne (B157701) and general principles of ¹³C NMR spectroscopy for alkynes.[2] |

| IR Spectroscopy | C≡C stretch: ~2200-2260 cm⁻¹ (weak) | The C≡C stretch in internal alkynes is characteristically weak due to the symmetry around the triple bond.[3][4][5] Other expected peaks include C-H stretching and bending vibrations for the alkyl groups. |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1) | 0.9 - 1.0 | Triplet | 3H |

| CH₂ (C2) | 1.4 - 1.6 | Sextet | 2H |

| CH₂ (C3) | 2.1 - 2.3 | Triplet | 2H |

| CH₂ (C6) | 2.1 - 2.3 | Triplet | 2H |

| CH₂ (C7) | 1.3 - 1.5 | Multiplet | 2H |

| CH (C8) | 1.6 - 1.8 | Multiplet | 1H |

| CH₃ (on C8) | 0.9 - 1.0 | Doublet | 6H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14 |

| C2 | ~22 |

| C3 | ~20 |

| C4 | ~80 |

| C5 | ~81 |

| C6 | ~19 |

| C7 | ~38 |

| C8 | ~28 |

| CH₃ (on C8) | ~22 |

Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of a terminal alkyne. A plausible and efficient method involves the deprotonation of a suitable terminal alkyne followed by nucleophilic substitution with an appropriate alkyl halide.[6][7][8]

Synthesis of this compound

This protocol describes a two-step synthesis starting from 1-pentyne (B49018) and 1-bromo-3-methylbutane.

Reaction Scheme:

Materials and Reagents:

-

1-Pentyne

-

1-Bromo-3-methylbutane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Deprotonation of 1-Pentyne: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a nitrogen inlet is cooled to -78 °C (dry ice/acetone bath). Approximately 100 mL of liquid ammonia is condensed into the flask. To this, 1.1 equivalents of sodium amide are added portion-wise with stirring. After the sodium amide has dissolved, 1.0 equivalent of 1-pentyne, dissolved in a small amount of anhydrous diethyl ether, is added dropwise over 30 minutes. The reaction mixture is stirred for an additional hour at -78 °C.

-

Alkylation: 1.05 equivalents of 1-bromo-3-methylbutane, dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture. The mixture is stirred for 4 hours at -78 °C, after which the cooling bath is removed, and the ammonia is allowed to evaporate overnight under a gentle stream of nitrogen.

-

Work-up and Purification: The remaining residue is cautiously quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound via alkylation of a terminal alkyne.

Characterization Workflow

Caption: A logical workflow for the characterization of synthesized this compound.

Conclusion

This technical guide provides a detailed theoretical and practical framework for understanding and synthesizing this compound. While direct experimental data is sparse, the provided predictions based on analogous compounds offer a reliable starting point for researchers. The detailed synthetic protocol and characterization workflow are designed to be readily implemented in a laboratory setting, facilitating further investigation into the properties and potential applications of this and other unsymmetrical internal alkynes in various fields of chemical research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Decyne | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR spectrum: Alkynes [quimicaorganica.org]

- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 8-Methylnon-4-yne: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 8-Methylnon-4-yne, detailing its nomenclature, estimated physicochemical properties, and a plausible synthetic route. Given the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry to provide a robust theoretical framework.

Nomenclature and Structure

The name "this compound" defines a specific chemical structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. A systematic breakdown of the name reveals the compound's structure:

-

non- : This prefix indicates that the parent chain of the molecule consists of nine carbon atoms.

-

-4-yne : This suffix, along with its locant "4", specifies the presence of a carbon-carbon triple bond starting at the fourth carbon atom of the parent chain.

-

8-Methyl- : This prefix and its locant "8" indicate that a methyl group (-CH3) is attached to the eighth carbon atom of the parent chain.

The numbering of the carbon chain is determined by giving the triple bond the lowest possible locant.

Caption: IUPAC nomenclature breakdown for this compound.

Physicochemical Properties

Specific experimental data for this compound are not available. However, its physical properties can be estimated based on its molecular structure (C10H18) and by comparing it to analogous alkynes like 1-decyne[1]. The properties of alkynes are generally similar to those of alkanes and alkenes of a similar molecular weight, with slightly higher boiling points due to their more linear shape, which allows for stronger London dispersion forces[2].

| Property | Estimated Value | Rationale |

| Molecular Formula | C10H18 | Based on IUPAC name. |

| Molecular Weight | 138.25 g/mol | Calculated from the molecular formula. |

| Boiling Point | 165-175 °C | Estimated based on the boiling point of 1-decyne (B165119) (174 °C) and other C10 hydrocarbons. Branching may slightly lower the boiling point compared to a linear isomer. |

| Density | ~0.75 g/cm³ | Alkynes are generally less dense than water. This is an approximation based on similar C10 hydrocarbons. |

| Solubility in Water | Insoluble | As a nonpolar hydrocarbon, it is expected to be immiscible with water[2]. |

| Solubility in Organic Solvents | Soluble | Expected to be soluble in nonpolar organic solvents like hexane, diethyl ether, and toluene[2]. |

Experimental Protocols: Synthesis of this compound

A plausible and common method for the synthesis of unsymmetrical internal alkynes like this compound is the alkylation of a terminal alkyne[3][4]. This is a two-step process involving the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), followed by a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide[3].

Reaction Scheme:

-

Deprotonation of a terminal alkyne (e.g., 3-methyl-1-butyne).

-

Alkylation of the resulting acetylide with a primary alkyl halide (e.g., 1-bromopentane).

Detailed Methodology:

Materials and Reagents:

-

Sodium amide (NaNH2) or a similarly strong base

-

Liquid ammonia (B1221849) (solvent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet for an inert atmosphere (nitrogen or argon).

-

Formation of the Acetylide:

-

In the reaction flask, place a solution of sodium amide in liquid ammonia at -78 °C (dry ice/acetone bath).

-

Slowly add a solution of 3-methyl-1-butyne in a minimal amount of anhydrous diethyl ether or THF to the sodium amide suspension via the dropping funnel with vigorous stirring.

-

Allow the reaction to stir for 1-2 hours at -78 °C to ensure complete formation of the sodium salt of 3-methyl-1-butyne (the acetylide).

-

-

Alkylation:

-

Slowly add a solution of 1-bromopentane in anhydrous diethyl ether or THF to the acetylide suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any remaining sodium amide.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Characterization:

The final product should be characterized using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the position of the methyl group and the alkyne.

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretch of the internal alkyne (typically a weak band around 2200-2260 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Caption: Synthetic workflow for this compound via alkylation.

Conclusion

While this compound is not a commonly cited compound with extensive experimental data, its structure, properties, and synthesis can be reliably understood through fundamental principles of organic chemistry. This guide provides a solid foundation for researchers and professionals who may need to synthesize or work with this or structurally related molecules. The provided synthetic protocol is a robust and widely applicable method for the preparation of unsymmetrical alkynes.

References

An In-depth Technical Guide to the Predicted Reactivity of 8-Methylnon-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 8-Methylnon-4-yne, an unsymmetrical internal alkyne. The presence of a sterically demanding isobutyl group on one side of the alkyne and a propyl group on the other introduces regiochemical considerations in various addition reactions. This document outlines the anticipated outcomes of key reaction classes, including hydration, hydroboration-oxidation, hydrogenation, and halogenation. Detailed experimental protocols for these transformations are provided, and quantitative data on predicted product distributions and yields are summarized in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development by providing a predictive framework for the chemical behavior of this compound and structurally related compounds.

Introduction

Alkynes are fundamental building blocks in organic synthesis, prized for their versatility in forming a wide array of functional groups. Internal alkynes, such as this compound, offer a unique platform for the introduction of molecular complexity. The reactivity of the carbon-carbon triple bond is characterized by its high electron density, making it susceptible to electrophilic addition. However, compared to alkenes, the reactions of alkynes are often slower due to the formation of less stable vinyl carbocation intermediates.

The unsymmetrical nature of this compound, with a propyl group on one side and a bulkier isobutyl group on the other, is a key determinant of its reactivity. This asymmetry leads to questions of regioselectivity in addition reactions, where the incoming electrophile and nucleophile can add to the alkyne in two different orientations, potentially leading to a mixture of constitutional isomers. Understanding the factors that govern this regioselectivity, such as steric hindrance and electronic effects, is crucial for predicting and controlling the outcomes of chemical transformations.

This guide will systematically explore the predicted reactivity of this compound in four major classes of alkyne reactions:

-

Hydration: The addition of water across the triple bond to form carbonyl compounds.

-

Hydroboration-Oxidation: A two-step process that also results in the formation of carbonyl compounds, but with different regioselectivity compared to direct hydration.

-

Hydrogenation: The addition of hydrogen to the alkyne, leading to either an alkene or an alkane.

-

Halogenation: The addition of halogens, such as bromine, across the triple bond.

For each reaction type, we will discuss the expected products, predict the regioselectivity based on established mechanistic principles, provide estimated yields and product ratios, and present detailed experimental protocols.

Predicted Reactivity and Product Distribution

The reactivity of this compound is primarily dictated by the electronic nature of the triple bond and the steric influence of the flanking alkyl groups. The following sections detail the predicted outcomes for key reactions.

Hydration (Mercury(II)-Catalyzed)

The hydration of an unsymmetrical internal alkyne typically yields a mixture of two ketone products. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable ketone.

-

Predicted Products: 8-Methylnonan-4-one and 2-Methylnonan-5-one.

-

Regioselectivity: The addition of water is not highly regioselective for simple dialkylacetylenes. However, the slight difference in steric bulk between the propyl and isobutyl groups is expected to modestly favor the formation of 8-Methylnonan-4-one, where the incoming nucleophile (water) attacks the less sterically hindered carbon (C-5).

-

Predicted Yield and Product Ratio: A high overall yield is expected, with a product ratio favoring 8-Methylnonan-4-one.

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product | Estimated Product Ratio (Major:Minor) | Estimated Overall Yield |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 8-Methylnonan-4-one | 2-Methylnonan-5-one | ~60:40 | >90% |

Experimental Protocol: Mercury(II)-Catalyzed Hydration of this compound

-

To a solution of this compound (1.0 eq) in a mixture of methanol (B129727) and water (e.g., 9:1 v/v) is added concentrated sulfuric acid (0.1 eq) and mercury(II) sulfate (B86663) (0.05 eq).

-

The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours, monitoring the reaction progress by TLC or GC analysis.

-

Upon completion, the reaction is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to separate the two isomeric ketones.

Caption: Predicted products of the hydration of this compound.

Hydroboration-Oxidation

Hydroboration-oxidation of internal alkynes is generally less synthetically useful than for terminal alkynes due to the formation of a mixture of ketones.[1] However, the use of a sterically hindered borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can impart a degree of regioselectivity.[2][3]

-

Predicted Products: 8-Methylnonan-4-one and 2-Methylnonan-5-one.

-

Regioselectivity: The bulky 9-BBN reagent will preferentially add to the less sterically hindered carbon of the alkyne (C-5). Subsequent oxidation will therefore favor the formation of 8-Methylnonan-4-one.

-

Predicted Yield and Product Ratio: A good overall yield is expected, with a higher regioselectivity favoring 8-Methylnonan-4-one compared to mercury(II)-catalyzed hydration.

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product | Estimated Product Ratio (Major:Minor) | Estimated Overall Yield |

| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | 8-Methylnonan-4-one | 2-Methylnonan-5-one | ~75:25 | ~85% |

Experimental Protocol: Hydroboration-Oxidation of this compound with 9-BBN

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) is added a solution of 9-BBN (1.1 eq) in THF at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) (e.g., 3M) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30 °C.

-

The mixture is stirred at room temperature for several hours.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Experimental workflow for hydroboration-oxidation.

Hydrogenation

The hydrogenation of alkynes can be controlled to produce either a cis-alkene or an alkane, depending on the catalyst used.

Using a poisoned catalyst, such as Lindlar's catalyst, the hydrogenation can be stopped at the alkene stage, yielding the cis-isomer due to the syn-addition of hydrogen on the catalyst surface.[4][5]

-

Predicted Product: (Z)-8-Methylnon-4-ene.

-

Stereoselectivity: The reaction is highly stereoselective for the cis (Z) isomer.

-

Predicted Yield: High yields are expected for this transformation.

| Reaction | Reagents | Predicted Product | Estimated Yield |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-8-Methylnon-4-ene | >95% |

Experimental Protocol: Partial Hydrogenation of this compound using Lindlar's Catalyst

-

A solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate) is placed in a hydrogenation flask.

-

Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline) is added to the flask (typically 5-10% by weight of the alkyne).

-

The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.

-

The reaction is monitored by the uptake of hydrogen or by TLC/GC analysis.

-

Upon consumption of one equivalent of hydrogen, the reaction is stopped, and the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude (Z)-8-Methylnon-4-ene, which may be further purified if necessary.

Caption: Synthesis of (Z)-8-Methylnon-4-ene via partial hydrogenation.

Using a more active catalyst, such as palladium on carbon (Pd/C), the alkyne will be fully reduced to the corresponding alkane.

-

Predicted Product: 2-Methylnonane.

-

Predicted Yield: Quantitative yield is expected.

| Reaction | Reagents | Predicted Product | Estimated Yield |

| Complete Hydrogenation | H₂, Pd/C | 2-Methylnonane | ~100% |

Experimental Protocol: Complete Hydrogenation of this compound

-

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is placed in a hydrogenation flask.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added.

-

The flask is connected to a hydrogen source and the mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

The reaction is monitored until hydrogen uptake ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the pure 2-Methylnonane.

Halogenation (Bromination)

The addition of halogens, such as bromine (Br₂), to an alkyne typically proceeds with anti-addition, leading to the formation of a trans-dihaloalkene.[6] If two equivalents of the halogen are used, a tetrahaloalkane is formed.

-

Predicted Product (1 eq. Br₂): (E)-4,5-Dibromo-8-methylnon-4-ene.

-

Stereoselectivity: The reaction is expected to be highly stereoselective for the trans (E) isomer.

-

Predicted Yield: High yields are anticipated.

| Reaction | Reagents | Predicted Product | Estimated Yield |

| Bromination (1 eq.) | Br₂, CCl₄ | (E)-4,5-Dibromo-8-methylnon-4-ene | >90% |

| Bromination (2 eq.) | 2 Br₂, CCl₄ | 4,4,5,5-Tetrabromo-8-methylnonane | >90% |

Experimental Protocol: Bromination of this compound

-

A solution of this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C in an ice bath.

-

A solution of bromine (1.0 eq for the diene, 2.0 eq for the tetraene) in the same solvent is added dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, the reaction mixture is stirred for a short period at 0 °C and then allowed to warm to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography if necessary.

Caption: Products from the bromination of this compound.

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic properties of the alkyne functional group and the steric demands of its unsymmetrical alkyl substituents. This guide provides a predictive framework for its behavior in key synthetic transformations.

-

Hydration is expected to produce a mixture of two ketones, with a slight preference for the formation of 8-Methylnonan-4-one due to steric hindrance.

-

Hydroboration-oxidation using a bulky borane reagent like 9-BBN is predicted to offer improved regioselectivity, favoring the same major product as hydration but to a greater extent.

-

Hydrogenation can be precisely controlled: the use of Lindlar's catalyst is expected to yield the cis-alkene, (Z)-8-Methylnon-4-ene, with high stereoselectivity, while a more active catalyst like Pd/C will lead to complete saturation to form 2-Methylnonane.

-

Halogenation with bromine is predicted to proceed via anti-addition to give the trans-dibromoalkene, (E)-4,5-Dibromo-8-methylnon-4-ene.

The provided experimental protocols offer a starting point for the practical application of these transformations. It is important to note that the predicted yields and product ratios are estimates based on established principles and may require empirical optimization for specific laboratory conditions. This guide serves as a foundational resource for scientists and researchers, enabling more informed decisions in the design and execution of synthetic routes involving this compound and related sterically hindered, unsymmetrical alkynes.

References

- 1. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility of 8-Methylnon-4-yne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylnon-4-yne, an internal alkyne. Due to the limited availability of specific experimental data for this compound, this guide extrapolates its expected solubility based on the known behavior of similar alkynes and outlines detailed experimental protocols for its empirical determination.

Introduction to this compound and Alkyne Solubility

This compound is an unsaturated hydrocarbon featuring a carbon-carbon triple bond located internally within its nine-carbon chain. The physical properties of alkynes, including their solubility, are largely dictated by their molecular structure.[1] As nonpolar molecules, alkynes exhibit solubility patterns that are crucial for their application in organic synthesis, materials science, and drug development, where they may serve as intermediates or key structural motifs.

The general principle governing solubility is "like dissolves like," meaning nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.[2] Alkynes, being hydrocarbons, are fundamentally nonpolar and are therefore expected to be soluble in a range of organic solvents.[1][3][4][5][6][7][8] Their solubility in water and other highly polar solvents is generally low.[1][3][4][5][6][8][9] The solubility of alkynes tends to decrease as their molecular weight and carbon chain length increase.[3][6]

Predicted Solubility Profile of this compound

Based on the general principles of alkyne solubility, the expected solubility of this compound in various classes of organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental data.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High | "Like dissolves like"; both solute and solvent are nonpolar hydrocarbons, leading to favorable van der Waals interactions.[3] |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar nonpolar characteristics allow for effective solvation.[3][6] |

| Ethers | Diethyl ether, THF | High | Ethers are relatively nonpolar and are good solvents for many organic compounds, including alkynes.[1][3][4] |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their moderate polarity and ability to induce dipoles.[6] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The polarity of these solvents is less compatible with the nonpolar nature of the alkyne, potentially leading to lower solubility. |

| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen bonding network of alcohols is not easily disrupted by the nonpolar alkyne, resulting in poor solubility. |

| Highly Polar | Water | Insoluble | As a nonpolar hydrocarbon, this compound is hydrophobic and will not dissolve in water.[1][3][4][5][6][7][8][9] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the practical application of this compound. The following are standard experimental protocols for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of solvents (e.g., water, hexane, toluene, ethanol, acetone)

-

Small test tubes

-

Vortex mixer

-

Spatula or micropipette

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) or a specific volume (e.g., 10 µL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[10]

-

Visually inspect the solution.

-

Soluble: The solute completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solute dissolves, but solid particles or a separate liquid phase remains.

-

Insoluble: The solute does not appear to dissolve, and distinct phases are observable.[10]

-

-

Record the observations for each solvent tested.

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or flasks with screw caps

-

Shaker or rotator in a constant temperature bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC, or NMR)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or rotator within a constant temperature bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the withdrawn sample through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., GC-MS, HPLC, or NMR).

-

Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Qualitative Solubility Testing.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

- 1. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. byjus.com [byjus.com]

- 5. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkynes - Definition, Structure, Preparation, Properties - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.ws [chem.ws]

Potential Research Areas for 8-Methylnon-4-yne: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methylnon-4-yne is an internal alkyne with the molecular formula C₁₀H₁₈. While specific research on this compound is limited, its structure, featuring a carbon-carbon triple bond, positions it as a valuable candidate for exploration in several scientific domains. The alkyne functional group is a key feature in numerous bioactive natural products, pharmaceuticals, and advanced materials.[1][2] Alkynes are known to exhibit a range of biological activities, including antifungal, antiparasitic, and antitumor properties.[3] Furthermore, the acetylene (B1199291) group is recognized as a "privileged structural feature" in medicinal chemistry, appearing in a variety of approved drugs targeting a wide range of proteins.[4][5]

This technical guide outlines potential research areas for this compound, providing a framework for its synthesis, characterization, and application in drug discovery and material science. The proposed experimental protocols and data presentation formats are intended to serve as a starting point for researchers investigating this promising molecule.

Physicochemical Characterization and Synthetic Exploration

A foundational area of research for this compound involves its comprehensive physicochemical characterization and the exploration of its synthetic utility.

Proposed Research Area 1: Synthesis and Physicochemical Profiling

The initial focus should be on the efficient synthesis and purification of this compound, followed by a thorough characterization of its physical and chemical properties. A potential synthetic route could involve the alkylation of a smaller terminal alkyne with an appropriate alkyl halide.

2.1.1 Experimental Protocol: Synthesis via Alkylation of an Acetylide Anion

A plausible method for synthesizing this compound is through the reaction of an acetylide anion with an alkyl halide. This is a common and effective method for creating internal alkynes.

Materials:

-

Sodium amide (NaNH₂) or n-butyllithium (n-BuLi)

-

Liquid ammonia (B1221849) (for NaNH₂) or an appropriate anhydrous solvent like THF (for n-BuLi)

-

Ammonium (B1175870) chloride solution (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Set up a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

If using sodium amide, condense liquid ammonia into the flask and add sodium amide.

-

Slowly add 1-pentyne to the stirred solution of the strong base at an appropriate temperature (e.g., -78 °C for n-BuLi in THF or -33 °C for NaNH₂ in liquid ammonia) to form the pentynide anion.

-

After the formation of the acetylide is complete, add 1-bromo-3-methylbutane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

2.1.2 Data Presentation: Physicochemical Properties

All experimentally determined and computationally predicted physicochemical properties of this compound should be systematically tabulated for easy reference and comparison.

| Property | Predicted Value | Experimental Value | Method of Determination |

| Molecular Formula | C₁₀H₁₈ | - | - |

| Molecular Weight | 138.25 g/mol | - | Mass Spectrometry |

| Boiling Point | - | - | Distillation |

| Melting Point | - | - | DSC/Melting Point Apparatus |

| Density | - | - | Pycnometry |

| Refractive Index | - | - | Refractometry |

| ¹H NMR Chemical Shifts | - | - | NMR Spectroscopy |

| ¹³C NMR Chemical Shifts | - | - | NMR Spectroscopy |

| IR Absorption Peaks | - | - | IR Spectroscopy |

| LogP | - | - | HPLC/Calculation |

| pKa | - | - | Potentiometric Titration |

Proposed Research Area 2: Derivatization and Library Synthesis

The alkyne moiety in this compound is a versatile functional group for a wide array of chemical transformations, enabling the creation of a diverse library of related compounds.[6] Key reactions to explore include hydrogenation, halogenation, hydration, and cycloadditions.

2.2.1 Experimental Workflow: Library Synthesis

The following diagram illustrates a potential workflow for generating a library of derivatives from this compound.

Caption: Synthetic workflow for the derivatization of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The presence of the alkyne group suggests that this compound and its derivatives could be explored for various therapeutic applications.

Proposed Research Area 3: Biological Screening and Target Identification

A primary area of investigation would be to screen this compound and its synthesized derivatives for biological activity. Given the known activities of other alkyne-containing molecules, initial screens could focus on anticancer, antifungal, antibacterial, and antiviral assays.[1][7]

3.1.1 Data Presentation: Biological Activity Summary

The results from biological screening assays should be compiled into a clear and concise table to facilitate the identification of lead compounds.

| Compound ID | Target/Assay | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

| This compound | Kinase Panel | - | - | - |

| Microbial Growth | - | - | - | |

| Viral Replication | - | - | - | |

| Derivative 1 | Kinase Panel | - | - | - |

| Microbial Growth | - | - | - | |

| Viral Replication | - | - | - | |

| ... | ... | ... | ... | ... |

3.1.2 Hypothetical Signaling Pathway Inhibition

Should a derivative of this compound show activity against a particular class of enzymes, such as protein kinases, its mechanism of action could be investigated. The diagram below illustrates a hypothetical scenario where a derivative inhibits a key kinase in a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Material Science Applications

The reactivity of the alkyne functional group also makes this compound a candidate for applications in material science.

Proposed Research Area 4: Polymer Synthesis and Functional Materials

This compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The alkyne group can undergo polymerization reactions or be used in post-polymerization modification through "click" chemistry.[1][8]

4.1.1 Experimental Workflow: Polymer Synthesis

The following diagram outlines a general workflow for the synthesis and functionalization of a polymer using this compound as a comonomer.

Caption: Workflow for polymer synthesis and functionalization.

Conclusion

This compound represents a molecule with significant untapped research potential. Its alkyne functionality serves as a gateway to a vast chemical space with promising applications in medicinal chemistry and material science. The research areas proposed in this guide provide a strategic framework for elucidating the properties of this compound and leveraging its structure to develop novel molecules and materials. Systematic investigation, beginning with fundamental characterization and extending to biological screening and polymer synthesis, is warranted to fully explore the scientific value of this compound.

References

- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Branched Internal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of branched internal alkynes, a class of molecules characterized by significant steric hindrance around the carbon-carbon triple bond. This document details the evolution of synthetic methodologies, from early classical approaches to modern catalytic systems, that have enabled the construction of these sterically demanding structures. Key experimental protocols are presented with detailed procedures and characterization data. Furthermore, reaction mechanisms and experimental workflows are illustrated through diagrams to provide a deeper understanding of the underlying principles. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the challenges and triumphs in the synthesis of this unique class of alkynes.

Introduction

Internal alkynes, hydrocarbons containing a carbon-carbon triple bond with substituents at both sp-hybridized carbons, are fundamental building blocks in organic synthesis.[1] Their linear geometry and the reactivity of the π-bonds make them versatile intermediates in a wide array of chemical transformations, including cycloadditions, hydrogenations, and transition metal-catalyzed cross-coupling reactions.[1][2] A special subclass of these compounds, branched internal alkynes, possess bulky substituents adjacent to the triple bond, which impart unique physical and chemical properties. The steric hindrance in these molecules can influence their reactivity, stability, and conformational preferences, making them intriguing targets for synthesis and valuable components in the design of novel pharmaceuticals and materials.

This guide focuses on the historical development of synthetic routes to access these sterically encumbered alkynes, highlighting the key breakthroughs and the evolution of chemical thought that have made their preparation feasible.

Historical Perspective: From Acetylene (B1199291) to Sterically Hindered Systems

The journey into the world of alkynes began in 1836 with the discovery of acetylene by Edmund Davy.[2] However, it was Marcellin Berthelot who, in 1860, thoroughly characterized acetylene and gave it its name.[2] The subsequent discovery by Friedrich Wöhler in 1862 that acetylene could be produced from the reaction of calcium carbide with water opened the door for the industrial production of this fundamental alkyne.[2][3]

Early synthetic efforts in alkyne chemistry primarily focused on terminal alkynes and simple, unbranched internal alkynes. The synthesis of more complex, sterically hindered internal alkynes presented a significant challenge due to the inherent difficulty of forming carbon-carbon bonds between bulky groups.

A significant milestone in the synthesis of disubstituted alkynes was the Fritsch–Buttenberg–Wiechell rearrangement , discovered in 1894 by Paul Fritsch, Wilhelm Buttenberg, and Heinrich Wiechell.[4][5] This reaction involves the rearrangement of a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne upon treatment with a strong base.[4][5] While initially focused on aryl substituents, this rearrangement was later shown to be applicable to alkyl groups as well, providing a pathway to sterically hindered internal alkynes.[4]

The mid-20th century saw further advancements in synthetic methodologies that could be applied to the construction of branched internal alkynes. The work of chemists like Ralph Raphael in the 1950s highlighted the versatility of alkynes as synthetic intermediates, spurring further research into their preparation.[1]

Key Synthetic Methodologies

The synthesis of branched internal alkynes has been achieved through a variety of methods, each with its own advantages and limitations. This section details some of the most significant approaches.

Dehydrohalogenation of Dihaloalkanes

One of the classical and most straightforward methods for alkyne synthesis is the double dehydrohalogenation of vicinal or geminal dihaloalkanes.[6] This reaction typically employs a strong base to effect two successive E2 eliminations.

Reaction Scheme:

-

Vicinal Dihaloalkane: R(X)CH-CH(X)R' + 2 Base → R-C≡C-R' + 2 Base-H + 2 X⁻

-

Geminal Dihaloalkane: R-CH₂-C(X)₂-R' + 2 Base → R-C≡C-R' + 2 Base-H + 2 X⁻

The choice of base is crucial, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common and effective reagent system.[7] However, for the synthesis of highly branched alkynes, the steric hindrance of the substrate can impede the elimination reaction, often requiring harsher reaction conditions or alternative, bulkier bases.

Fritsch–Buttenberg–Wiechell Rearrangement

As mentioned previously, the Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a powerful tool for the synthesis of 1,2-disubstituted alkynes, particularly those with aryl or bulky alkyl groups.[4] The reaction proceeds through the formation of a vinylidene carbene intermediate, followed by a 1,2-migration of one of the substituents.

Logical Workflow for the Fritsch-Buttenberg-Wiechell Rearrangement:

Caption: Workflow of the Fritsch-Buttenberg-Wiechell Rearrangement.

The FBW rearrangement has been instrumental in the synthesis of numerous sterically hindered alkynes that are difficult to access through other methods.

Case Study: The Synthesis of Di-tert-butylacetylene

Di-tert-butylacetylene (2,2,5,5-tetramethylhex-3-yne) is a quintessential example of a highly branched and sterically hindered internal alkyne. Its synthesis has been a subject of interest and serves as an excellent case study to illustrate the challenges and strategies involved in the preparation of such molecules.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

| CAS Number | 17530-24-4 |

| Boiling Point | 110-111 °C |

| Appearance | Colorless liquid |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 1.25 (s, 18H)

-

¹³C NMR (CDCl₃): δ 84.5, 31.5

-

Mass Spectrum (EI): m/z 123, 109, 95, 81, 67, 57 (base peak)

Synthetic Protocols

Several routes have been developed for the synthesis of di-tert-butylacetylene. Below are two representative experimental protocols.

Protocol 1: From Pinacolone (B1678379) via a Dihaloalkane Intermediate

This method involves the conversion of pinacolone to a geminal dichloride, followed by dehydrochlorination.

Step 1: Synthesis of 2,2-dichloro-3,3-dimethylbutane

-

Reactants: Pinacolone, Phosphorus pentachloride (PCl₅)

-

Solvent: Xylene

-

Procedure: To a stirred solution of phosphorus pentachloride in xylene, pinacolone is added dropwise at a controlled temperature (e.g., 10-30 °C). The reaction mixture is stirred for several hours to ensure complete conversion. After the reaction is complete, the mixture is quenched with an ice-water mixture. The organic layer is separated, washed, dried, and the solvent is removed to yield 2,2-dichloro-3,3-dimethylbutane.

-

Yield: ~95%

Step 2: Dehydrochlorination to Di-tert-butylacetylene

-

Reactants: 2,2-dichloro-3,3-dimethylbutane, Sodium hydroxide (B78521) (NaOH)

-

Solvent: Water, with a phase-transfer catalyst (e.g., phosphoramide)

-

Procedure: A mixture of 2,2-dichloro-3,3-dimethylbutane, sodium hydroxide, and a phase-transfer catalyst in water is heated to a high temperature (e.g., 180 °C) under vigorous stirring. The di-tert-butylacetylene product is distilled from the reaction mixture as it is formed.

-

Yield: Moderate to good, depending on reaction conditions.

Experimental Workflow for Protocol 1:

Caption: Synthesis of Di-tert-butylacetylene from Pinacolone.

Modern Synthetic Approaches

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and efficient ways to construct branched internal alkynes. These often involve transition metal catalysis, which can offer milder reaction conditions and greater functional group tolerance.

Reactions such as the Sonogashira coupling, while typically used for the synthesis of aryl and vinyl alkynes, can be adapted for the coupling of sterically hindered partners with the appropriate choice of catalyst and ligands. Furthermore, the development of novel organometallic reagents and catalytic cycles continues to expand the toolkit available to synthetic chemists for the construction of these challenging molecules.

Conclusion

The journey to synthesize branched internal alkynes has been a testament to the ingenuity and perseverance of organic chemists. From the early days of alkyne chemistry, where such structures were largely inaccessible, the development of powerful synthetic methodologies like the Fritsch–Buttenberg–Wiechell rearrangement and robust dehydrohalogenation protocols has made their preparation a tangible reality. The case of di-tert-butylacetylene exemplifies the synthetic challenges and the creative solutions that have been devised. As synthetic methods continue to evolve, the ability to construct even more complex and sterically demanding alkynes will undoubtedly lead to new discoveries and applications in various fields of science and technology.

References

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. di-tert-butylacetylene [stenutz.eu]

- 4. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method and application of tert-butyl acetylene - Eureka | Patsnap [eureka.patsnap.com]

Theoretical Stability of 8-Methylnon-4-yne: A Whitepaper for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of alkynes is a critical parameter in organic synthesis, materials science, and drug development. This document provides a comprehensive theoretical framework for the study of the stability of 8-Methylnon-4-yne, a representative internal alkyne. Due to the limited availability of specific experimental data for this compound in existing literature, this guide outlines proposed computational and experimental protocols to elucidate its thermodynamic and kinetic stability. This includes detailed methodologies for quantum chemical calculations to determine heats of formation and reaction barriers, as well as experimental designs for calorimetric measurements and kinetic assays. The presented workflows and data structuring are intended to serve as a robust template for the investigation of this compound and other related alkyne structures.

Introduction to Alkyne Stability

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. The reactivity and stability of alkynes are governed by the high electron density and the linear geometry of the sp-hybridized carbon atoms. Generally, alkynes are thermodynamically less stable than their corresponding alkenes and alkanes, a fact that can be quantified through heats of hydrogenation.[1][2] The position of the triple bond also influences stability, with internal alkynes being generally more stable than terminal alkynes due to hyperconjugation. The stability of a molecule like this compound is a crucial factor in its synthesis, storage, and reactivity. Potential degradation pathways include isomerization to other alkynes, allenes, or conjugated dienes, as well as decomposition at elevated temperatures.

Proposed Research Workflow

A systematic investigation into the stability of this compound would involve a synergistic approach combining computational modeling and experimental validation. The following workflow is proposed:

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Synthesis of 8-Methylnon-4-yne from Acetylene (B1199291)

Abstract

This document provides a detailed protocol for the synthesis of this compound, an internal alkyne, starting from acetylene. The synthesis is achieved through a robust and widely-used method involving the sequential alkylation of acetylide anions.[1][2] This method is highly effective for creating unsymmetrical internal alkynes by forming new carbon-carbon bonds. The protocol outlines two potential synthetic routes, both of which utilize a strong base to deprotonate acetylene and subsequent terminal alkynes, followed by nucleophilic substitution with primary alkyl halides.[3][4] Detailed experimental procedures, reagent specifications, and expected outcomes are presented to guide researchers in the successful synthesis of the target compound.

Synthesis Pathway Overview

The synthesis of this compound from acetylene proceeds via a two-step alkylation of the acetylide ion. An acetylide anion, generated by treating a terminal alkyne with a strong base like sodium amide (NaNH₂), acts as a potent nucleophile.[5] This nucleophile can then react with a primary alkyl halide in an SN2 reaction to form a new, longer-chain alkyne.[3][6]

The target molecule, this compound, can be disconnected at the triple bond to reveal two primary alkyl fragments that must be added to an acetylene core: a butyl group and an isobutyl (2-methylpropyl) group.

There are two viable synthetic routes to achieve this, differing only in the order of addition of the alkyl groups.

-

Route A: Begins with the butylation of acetylene to form 1-hexyne (B1330390), which is then alkylated with an isobutyl group.

-

Route B: Begins with the isobutylation of acetylene to form 3-methyl-1-butyne, which is then alkylated with a butyl group.

Both routes are effective because they employ primary alkyl halides (1-bromobutane and 1-bromo-2-methylpropane), which favors the desired SN2 substitution over the competing E2 elimination pathway.[1][4]

Experimental Protocols

The following section details the experimental protocol for Route A . The procedure for Route B is analogous, with the order of alkyl halide addition reversed.

Protocol 1: Synthesis of 1-Hexyne from Acetylene and 1-Bromobutane (B133212)

This procedure details the formation of the monosubstituted terminal alkyne, 1-hexyne.[7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| Sodium Amide (NaNH₂) | 39.01 | 21.5 g | 0.55 | Highly reactive, handle with care. |

| Liquid Ammonia (B1221849) (NH₃) | 17.03 | 500 mL | - | Anhydrous, requires a dry ice condenser. |

| Acetylene (C₂H₂) | 26.04 | ~13 g | ~0.50 | Gas, bubble through the solution. |

| 1-Bromobutane | 137.02 | 68.5 g (53.5 mL) | 0.50 | Primary alkyl halide. |

| Diethyl Ether | 74.12 | 250 mL | - | Anhydrous. |

| Ammonium (B1175870) Chloride (NH₄Cl) | 53.49 | - | - | Saturated aqueous solution for quenching. |

Procedure:

-

Apparatus Setup: Assemble a 1-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser. Ensure all glassware is oven-dried to remove moisture.

-

Reaction Vessel Preparation: Under a nitrogen atmosphere, place sodium amide (21.5 g) in the flask.

-

Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense approximately 500 mL of anhydrous ammonia.

-

Acetylene Addition: Once the ammonia has condensed, begin stirring and bubble acetylene gas through the solution at a moderate rate. The formation of sodium acetylide is indicated by the formation of a grayish-white precipitate. Continue for approximately 2-3 hours.

-

Alkyl Halide Addition: Slowly add a solution of 1-bromobutane (68.5 g) in 100 mL of anhydrous diethyl ether to the stirred suspension over 1 hour.

-

Reaction: After the addition is complete, remove the cooling bath and allow the ammonia to evaporate overnight under a fume hood while stirring continues.

-

Quenching: Carefully add 150 mL of anhydrous diethyl ether to the residue. Then, slowly and cautiously add saturated aqueous ammonium chloride solution to quench any unreacted sodium amide and acetylide.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to yield pure 1-hexyne (boiling point: 71-72 °C).

Expected Yield: 65-75%

Protocol 2: Synthesis of this compound from 1-Hexyne

This procedure details the second alkylation step to form the final internal alkyne product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| 1-Hexyne | 82.14 | 32.9 g | 0.40 | From Protocol 1. |

| Sodium Amide (NaNH₂) | 39.01 | 17.2 g | 0.44 | Highly reactive. |

| Liquid Ammonia (NH₃) | 17.03 | 400 mL | - | Anhydrous. |

| 1-Bromo-2-methylpropane (B43306) | 137.02 | 54.8 g (43.5 mL) | 0.40 | Primary alkyl halide. |

| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous. |

| Ammonium Chloride (NH₄Cl) | 53.49 | - | - | Saturated aqueous solution for quenching. |

Procedure:

-

Reaction Setup: In a similar setup to Protocol 1, place sodium amide (17.2 g) into a dry 1-L three-necked flask. Condense approximately 400 mL of anhydrous ammonia.

-

Deprotonation: To the stirred solution of NaNH₂ in liquid NH₃, slowly add 1-hexyne (32.9 g) over 30 minutes. Stir for an additional hour to ensure complete formation of the hexynide anion.

-

Alkylation: Slowly add a solution of 1-bromo-2-methylpropane (54.8 g) in 75 mL of anhydrous diethyl ether over 1 hour.

-

Reaction and Workup: Follow the same procedure for reaction, quenching, workup, drying, and concentration as described in steps 6-9 of Protocol 1.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Reaction Parameters and Yields Summary:

| Step | Reaction | Temperature (°C) | Time (h) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 1-Hexyne Synthesis | -78 to 25 | 12-16 | 41.1 | 65-75 |

| 2 | This compound Synthesis | -78 to 25 | 12-16 | 55.3 | 60-70 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single alkylation step, representative of both protocols described above.

Conclusion

The synthesis of this compound from acetylene can be reliably performed using a two-step sequential alkylation protocol. By carefully controlling reaction conditions and using primary alkyl halides, high yields of the desired unsymmetrical internal alkyne can be achieved. The provided protocols offer a comprehensive guide for researchers, ensuring a reproducible and efficient synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Preparation of Alkynes: Alkylation Reaction [app.jove.com]

- 4. bccollege.ac.in [bccollege.ac.in]

- 5. cdn.prexams.com [cdn.prexams.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-Hexyne - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of 8-Methylnon-4-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of terminal alkynes is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis. This method allows for the construction of more complex molecular frameworks from simpler precursors. This document provides detailed application notes and protocols for the synthesis of the internal alkyne, 8-Methylnon-4-yne, via the alkylation of a terminal alkyne. The process involves the deprotonation of a terminal alkyne using a strong base to form a potent nucleophile, the acetylide anion, followed by its reaction with a primary alkyl halide in an SN2 displacement.

Reaction Principle

The synthesis of this compound is achieved through a two-step process:

-

Deprotonation of a Terminal Alkyne: A terminal alkyne is treated with a strong base, typically sodium amide (NaNH₂), in a suitable solvent like liquid ammonia (B1221849).[1][2] The amide anion is a powerful base, capable of abstracting the weakly acidic terminal proton of the alkyne (pKa ≈ 25) to generate a highly nucleophilic acetylide anion.[3]

-

Nucleophilic Substitution (SN2 Reaction): The resulting acetylide anion acts as a potent nucleophile and displaces a halide from a primary alkyl halide through an SN2 mechanism.[1] This step forms the new carbon-carbon bond and yields the desired internal alkyne. It is crucial to use a primary alkyl halide to favor the SN2 reaction, as secondary and tertiary halides predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion.

Retrosynthetic Analysis

There are two logical retrosynthetic disconnections for the target molecule, this compound:

Caption: Retrosynthetic analysis of this compound.

Pathway A is the preferred synthetic route because it utilizes a primary alkyl halide (1-bromo-3-methylbutane), which is ideal for the SN2 reaction with the acetylide anion. Pathway B would require the use of a secondary alkyl halide (2-bromopentane), which would primarily lead to the formation of elimination byproducts.

Overall Reaction

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the alkylation of terminal alkynes.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Pentyne | C₅H₈ | 68.12 | 6.81 g (10 mL) | 0.1 |

| Sodium amide | NaNH₂ | 39.01 | 4.3 g | 0.11 |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 15.1 g (12.3 mL) | 0.1 |

| Liquid Ammonia | NH₃ | 17.03 | ~150 mL | - |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Saturated Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | 50 mL | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |

Equipment:

-

Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer

-

Dry ice/acetone condenser

-

Dropping funnel

-

Gas inlet tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Deprotonation:

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 150 mL of anhydrous liquid ammonia into the flask.

-

Carefully add 4.3 g (0.11 mol) of sodium amide to the liquid ammonia with stirring.

-

Slowly add 10 mL (0.1 mol) of 1-pentyne to the sodium amide suspension over 15 minutes. The formation of the sodium pentynylide should result in a clear solution. Stir for an additional 30 minutes.

-

-

Alkylation:

-

Add 12.3 mL (0.1 mol) of 1-bromo-3-methylbutane dropwise to the acetylide solution over 30 minutes.

-

After the addition is complete, remove the dry ice/acetone bath and allow the ammonia to evaporate overnight under a slow stream of inert gas.

-

Add 100 mL of anhydrous diethyl ether to the residue.

-

Gently reflux the mixture for 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Data Presentation

Physical and Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molar Mass | 138.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~174-176 °C (estimated for C10 alkynes)[4] |

| Density | ~0.77 g/mL (estimated) |

| Solubility | Insoluble in water, soluble in common organic solvents.[5] |

Expected Yield and Purity:

| Parameter | Expected Value |

| Theoretical Yield | 13.83 g |

| Expected Actual Yield | 10.4 - 12.4 g |

| Percent Yield | 75-90% |

| Purity (by GC-MS) | >95% |

Characterization Data

Infrared (IR) Spectroscopy:

-

The IR spectrum of the purified this compound is expected to show the absence of the characteristic terminal alkyne C-H stretch (around 3300 cm⁻¹) and the terminal alkyne C≡C stretch (around 2100-2140 cm⁻¹).

-

A weak C≡C stretch for the internal alkyne may be observed in the range of 2100-2260 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will lack the characteristic signal for the acetylenic proton of a terminal alkyne (typically around δ 1.7-3.1 ppm).[1] Signals corresponding to the various alkyl protons will be present.

-

¹³C NMR: The spectrum will show two signals for the sp-hybridized carbons of the internal alkyne, typically in the range of δ 65-90 ppm.

Safety Precautions

-

Sodium amide is a highly reactive and corrosive solid that reacts violently with water. Handle it with extreme care in an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

-

1-Bromo-3-methylbutane is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle it in a fume hood with appropriate PPE.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

This comprehensive guide provides the necessary information for the successful synthesis, purification, and characterization of this compound, a valuable building block in organic synthesis. Adherence to the detailed protocol and safety precautions is essential for a safe and efficient experimental outcome.

References

Application Notes and Protocols: Synthesis of 8-Methylnon-4-yne via Elimination Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the internal alkyne, 8-Methylnon-4-yne, through a double dehydrohalogenation elimination reaction. The described methodology is a robust and common strategy for the formation of carbon-carbon triple bonds.

Introduction

Internal alkynes are crucial building blocks in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and functional materials. The synthesis of this compound, a non-terminal alkyne, is effectively achieved via a two-step process commencing with the halogenation of an alkene precursor to form a vicinal dihalide, followed by a double dehydrohalogenation reaction. This elimination process is typically facilitated by a strong base.[1][2][3] The overall transformation is a reliable method for generating a triple bond from an alkene.[1]

Overall Reaction Scheme

The synthesis of this compound can be envisioned in two primary stages:

-

Bromination of 8-Methylnon-4-ene: The alkene precursor, 8-Methylnon-4-ene, is treated with bromine (Br₂) to yield the vicinal dibromide, 4,5-dibromo-8-methylnonane.

-

Double Dehydrohalogenation: The resulting dihalide undergoes a double elimination of hydrogen bromide (HBr) upon treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), to form the target alkyne, this compound.[1][4]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Grade |

| 8-Methylnon-4-ene | C₁₀H₂₀ | 140.27 | Commercially Available | ≥95% |

| Bromine | Br₂ | 159.81 | Standard Chemical Supplier | Reagent |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Standard Chemical Supplier | Anhydrous |

| Sodium Amide | NaNH₂ | 39.01 | Standard Chemical Supplier | Reagent |

| Liquid Ammonia | NH₃ | 17.03 | Gas Supplier | Anhydrous |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Standard Chemical Supplier | Aqueous |